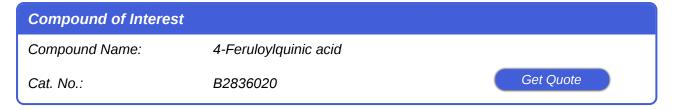


Characterization of 4-Feruloylquinic Acid: A Technical Guide to its Spectroscopic Data

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of **4-Feruloylquinic acid** (4-FQA), a notable phenylpropanoid found in various natural sources, including coffee beans. The following sections detail the mass spectrometry, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with the experimental protocols for their acquisition.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a primary tool for the identification and structural elucidation of **4-Feruloylquinic acid**. Analysis is typically performed using Liquid Chromatography coupled with Mass Spectrometry (LC-MS), often with tandem MS (MS/MS) for fragmentation analysis.

Table 1: Mass Spectrometry Data for 4-Feruloylquinic Acid



Parameter	Value	Ionization Mode	Reference
Molecular Formula	C17H20O9	-	[1]
Molecular Weight	368.338 g/mol	-	[2]
Monoisotopic Mass	368.11073221 Da	-	[1]
Precursor Ion [M-H] ⁻	m/z 367	Negative ESI	[3]
Precursor Ion [M+H]+	m/z 369.118	Positive ESI	[1]
Precursor Ion [M+Na]+	m/z 391.1	Positive ESI	

Table 2: Key MS/MS Fragmentation Data for 4-Feruloylquinic Acid ([M-H]⁻ at m/z 367)

The fragmentation pattern is crucial for distinguishing 4-FQA from its isomers (e.g., 3-FQA and 5-FQA). For 4-acyl derivatives, the presence of a characteristic ion at m/z 173 is a key indicator[3].

Fragment Ion (m/z)	Proposed Identity	Significance	Reference
193	[Ferulic acid - H] ⁻	Secondary Peak	[3]
173	[Quinic acid - H - H₂O] ⁻	Base Peak / Diagnostic Fragment	[3]
134	[Ferulic acid - H - COOH] ⁻	Fragment of Feruloyl Moiety	[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR spectroscopy is definitive for the structural assignment of natural products, complete, experimentally verified ¹H and ¹³C NMR data for **4-Feruloylquinic acid** is not readily available in tabular form in the surveyed literature. Identification is often confirmed by comparing spectra to those of its isomers and known constituent parts[2].



For reference, typical chemical shift ranges for the core moieties are provided below. The recommended solvent for acyl-quinic acids is methanol-d₄ (CD₃OD), and analysis should be performed on a high-field instrument (≥500 MHz).

Table 3: Expected ¹H and ¹³C NMR Chemical Shift

Ranges for 4-Feruloylquinic Acid Moieties

Moiety	Atom Type	Expected ¹ H Chemical Shift (ppm)	Expected ¹³ C Chemical Shift (ppm)
Feruloyl	Aromatic (H-2', H-5', H-6')	6.8 - 7.3	110 - 150
Olefinic (H-7', H-8')	6.3 - 7.7 (trans coupling, J ≈ 16 Hz)	115 - 147	
Methoxy (-OCH₃)	~3.9	~56	_
Quinic Acid	Carbinol (H-3, H-4, H-5)	3.5 - 5.5	68 - 78
Methylene (H-2, H-6)	1.9 - 2.4	35 - 42	
Quaternary (C-1)	-	~75	
Ester/Carboxyl	C-9' (Ester C=O)	-	165 - 170
C-7 (Carboxyl)	-	175 - 180	

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to identify the chromophore of **4-Feruloylquinic acid**, which is characteristic of a hydroxycinnamic acid derivative.

Table 4: UV-Vis Absorption Data for 4-Feruloylquinic

Acid

Parameter	Wavelength (nm)	Solvent	Reference
λтах	~322 - 326	Methanol or Ethanol	[3]



Experimental Protocols

Protocol 1: Isolation of 4-Feruloylquinic Acid from a Plant Matrix

This is a generalized protocol for the isolation of chlorogenic acids, which can be adapted for 4-FQA.

- Extraction: The dried and powdered plant material (e.g., green coffee beans) is extracted with an 80% methanol/water solution using sonication or maceration.
- Filtration & Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude aqueous extract.
- Solid-Phase Extraction (SPE): The crude extract is loaded onto a C18 SPE cartridge, washed with water to remove polar impurities, and then eluted with methanol to recover the phenolic compounds.
- Preparative HPLC: The methanol fraction is further purified using preparative reverse-phase HPLC with a C18 column. A water/acetonitrile or water/methanol gradient, often with a small amount of acid (e.g., 0.1% formic acid), is used as the mobile phase. Fractions are collected and monitored by analytical HPLC or TLC.
- Compound Verification: Fractions containing the pure compound are combined, the solvent is evaporated, and the structure is confirmed using the spectroscopic methods detailed below.

Protocol 2: LC-MS/MS Analysis

- Chromatography System: An Ultra-High Performance Liquid Chromatography (UHPLC) system.
- Column: A reverse-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 μm particle size).
- Mobile Phase:
 - Solvent A: Water with 0.1% Formic Acid



- Solvent B: Acetonitrile with 0.1% Formic Acid
- Gradient Elution: A typical gradient runs from 5-95% Solvent B over 15-20 minutes.
- Flow Rate: 0.2 0.4 mL/min.
- Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer with an Electrospray Ionization (ESI) source.
- Ionization Mode: Both positive and negative modes are used to gather comprehensive data.
- Data Acquisition: Full scan MS and data-dependent MS/MS scans are acquired. For MS/MS, precursor ions corresponding to 4-FQA (m/z 369 in positive mode, m/z 367 in negative mode) are selected for fragmentation.

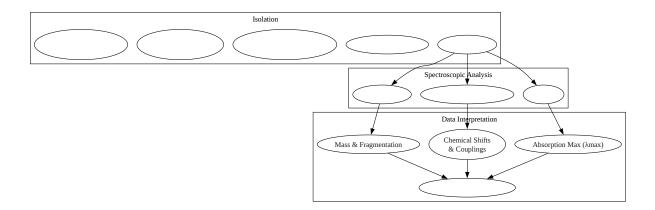
Protocol 3: NMR Analysis

- Sample Preparation: 5-10 mg of purified 4-Feruloylquinic acid is dissolved in ~0.6 mL of deuterated methanol (Methanol-d₄, CD₃OD).
- Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for adequate signal dispersion.
- Experiments:
 - ¹H NMR: Standard proton experiment to determine chemical shifts, multiplicities, and coupling constants.
 - ¹³C NMR: Proton-decoupled carbon experiment to determine the number and chemical shifts of unique carbon atoms.
 - 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment of all proton and carbon signals by establishing ¹H-¹H correlations (COSY), direct ¹H-¹³C one-bond correlations (HSQC), and ¹H-¹³C long-range (2-3 bond) correlations (HMBC).
- Referencing: Chemical shifts are referenced to the residual solvent signal of methanol-d₄ (δH ≈ 3.31 ppm, δC ≈ 49.0 ppm).



Diagrams and Workflows

The following diagrams illustrate the general workflow for the characterization of **4- Feruloylquinic acid** and its basic chemical structure.



Click to download full resolution via product page

Caption: Workflow for the Isolation and Spectroscopic Characterization of **4-Feruloylquinic Acid**.

Click to download full resolution via product page

Caption: Logical Relationship of the Structural Moieties in 4-Feruloylquinic Acid.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 4-O-Feruloylquinic acid | C17H20O9 | CID 10177048 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 2613-86-7 | 4-Feruloylquinic acid [phytopurify.com]
- 3. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Characterization of 4-Feruloylquinic Acid: A Technical Guide to its Spectroscopic Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2836020#spectroscopic-data-for-4-feruloylquinic-acid-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com